2-Chlorophenol

Catalog No.
S8054149
CAS No.
25167-80-0
M.F
C6H5ClO
C6H5ClO
C6H4ClOH
M. Wt
128.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorophenol

CAS Number

25167-80-0

Product Name

2-Chlorophenol

IUPAC Name

2-chlorophenol

Molecular Formula

C6H5ClO
C6H5ClO
C6H4ClOH

Molecular Weight

128.55 g/mol

InChI

InChI=1S/C6H5ClO/c7-5-3-1-2-4-6(5)8/h1-4,8H

InChI Key

ISPYQTSUDJAMAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)O)Cl

Solubility

10 to 50 mg/mL at 59 °F (NTP, 1992)
Sol in ethanol, ethyl ether; slightly soluble in chloroform; very sol in benzene
Sol in aqueous sodium hydroxide, alcohol, ether
2.85 PARTS SOL IN 100 PARTS WATER @ 20 °C
Freely soluble in alcohol, ether, caustic alkali solutions
For more Solubility (Complete) data for 2-CHLOROPHENOL (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 2.85

Canonical SMILES

C1=CC=C(C(=C1)O)Cl

Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F).
Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.
2-chlorophenol is a monochlorophenol and a 2-halophenol.
2-Chlorophenol or ortho-chlorophenol is a monochlorophenol isomer that has a chlorine atom in the ortho position. It has a medicinal taste and smell, and is a slightly acidic liquid. 2-Chlorophenol is used as a disinfectant agent (L722).

2-Chlorophenol is an organic compound with the molecular formula C₆H₄ClO and a CAS number of 95-57-8. It appears as a colorless to amber liquid with a characteristic unpleasant odor, and it is denser than water, with a density of approximately 1.265 g/cm³. The compound is moderately volatile, with a boiling point of around 175 °C (347 °F) and a freezing point of about 7 °C (46 °F) .

As a chlorinated derivative of phenol, 2-Chlorophenol is classified as a weak acid and is known for its solubility in water, where it can dissolve at concentrations between 10 to 50 mg/mL at 15 °C . It is primarily utilized as an intermediate in the production of phenolic resins and as a solvent for polyester fibers .

The mechanism of action for 2-CP is not typically applicable in scientific research as it's not widely used in biological systems. However, research has explored its potential for biodegradation by certain microorganisms [].

2-CP is a hazardous compound and should be handled with appropriate precautions []. It can be toxic if inhaled, ingested, or absorbed through the skin. Exposure can cause irritation, respiratory problems, and other health effects.

  • Toxicity: Studies indicate acute toxicity to aquatic life [].
  • Flammability: It's combustible and can release toxic fumes upon burning [].

Environmental Monitoring and Remediation

  • Understanding pollutant behavior

    2-CP is a common environmental pollutant released from industrial processes and agricultural practices []. Researchers use it as a model compound to study the behavior of chlorinated organics in the environment. This includes investigating adsorption processes on surfaces like soil particles [], degradation pathways by microorganisms [], and overall environmental persistence [].

  • Developing new remediation techniques

    Due to its well-defined properties, 2-CP is often used as a target contaminant in studies on developing new methods for environmental remediation. This can include testing the effectiveness of various adsorbent materials for water purification [] or evaluating the efficiency of biological treatment processes for wastewater treatment [].

Material Science Research

  • Molecular imprinting: 2-CP's chemical structure allows it to be used as a template molecule in a process called molecular imprinting []. This technique creates highly specific recognition sites in synthetic materials, which can then be used for selective detection of 2-CP or similar molecules. This has potential applications in environmental monitoring sensors or drug delivery systems.
Typical of phenolic compounds. It can undergo:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Esterification: Reacting with acids can produce esters.
  • Oxidation: It can be oxidized to form quinones or other oxidized products.
  • Reduction: Under reducing conditions, it may yield cyclohexanol derivatives.

The compound is also known to neutralize bases in exothermic reactions, indicating its acidic nature .

2-Chlorophenol exhibits significant biological activity, particularly as an antimicrobial agent. It has been used historically as a disinfectant and antiseptic, although its use has declined due to safety concerns. Toxicological studies indicate that exposure can lead to respiratory irritation, skin burns, and systemic toxicity, including effects on the liver and kidneys . In laboratory settings, it has been shown to induce oxidative stress in cells and may have implications for cellular signaling pathways .

The synthesis of 2-Chlorophenol typically involves the chlorination of phenol using chlorine gas or chlorinating agents under controlled conditions. Common methods include:

  • Direct Chlorination: Phenol is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride.
  • Electrophilic Aromatic Substitution: This involves the introduction of chlorine into the aromatic ring of phenol through electrophilic attack.

These methods allow for varying degrees of substitution and can yield different chlorinated phenolic compounds .

2-Chlorophenol has several industrial applications:

  • Intermediate in Chemical Synthesis: It serves as a precursor for various chemicals including herbicides, dyes, and pharmaceuticals.
  • Solvent: Used in the production of polyester fibers.
  • Disinfectant: Although less common today, it has been utilized for its antimicrobial properties in some cleaning products.

Due to its reactivity, it also plays a role in research settings for studying chemical mechanisms and interactions .

Studies on the interactions of 2-Chlorophenol often focus on its reactivity with biological systems and its environmental impact. Research indicates that it can react with various nucleophiles in biological systems, leading to potential toxic effects. Additionally, its behavior in aquatic environments has been studied to understand its persistence and degradation pathways .

Toxicological assessments have highlighted the need for careful handling due to its corrosive nature and potential health hazards upon exposure .

2-Chlorophenol belongs to a class of compounds known as chlorophenols. Here are some similar compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
4-ChlorophenolC₆H₄ClOHas chlorine at the para position; used as an antiseptic.
2-BromophenolC₆H₄BrOContains bromine instead of chlorine; used in organic synthesis.
PhenolC₆H₆OParent compound without halogen substitution; widely used as a disinfectant.
3-ChlorophenolC₆H₄ClOChlorine at the meta position; less reactive than ortho or para derivatives.

The unique positioning of the chlorine atom in 2-Chlorophenol contributes to its specific reactivity patterns and applications compared to other chlorinated phenols .

Physical Description

2-chlorophenol appears as a colorless to amber liquid with an unpleasant, penetrating odor. Density 1.265 g / cm3. Sinks in water and slowly dissolves. Freezing point 7 °C (46 °F). Boiling point 175 °C (347 °F).
Chlorophenols, liquid is a colorless to yellow-brown liquid with an unpleasant penetrating odor. Toxic by ingestion. Used to make other chemicals.
Colorless to yellow-brown liquid with an unpleasant odor; [Hawley] Sensitive to light and moisture; [CHEMINFO] Faintly yellow clear liquid with a stench; [Sigma-Aldrich MSDS]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Light amber liquid
Colorless to yellow brown liquid

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.0028925 g/mol

Monoisotopic Mass

128.0028925 g/mol

Boiling Point

347 to 349 °F at 760 mmHg (NTP, 1992)
174.9 °C at 760 mm Hg
175 °C

Flash Point

147 °F (NTP, 1992)
147 °F (NFPA, 2010)
64 °C
64 °C (147 °F) CLOSED CUP
64 °C c.c.

Heavy Atom Count

8

Taste

Strong medicinal taste and odor

Vapor Density

Relative vapor density (air = 1): 4.4

Density

1.25 at 77 °F (USCG, 1999) - Denser than water; will sink
1.2634 at 20 °C/4 °C
Relative density (water = 1): 1.3

Odor

Unpleasant penetrating odor
Carbolic odo

Odor Threshold

Odor Threshold Low: 0.0036 [mmHg]
[ICSC] Odor threshold (threshold concentration) from CHEMINFO
Odor detection in air: 1.8x10-4 mg/l (gas), in water: 1.24 ppm, chemically pure /Chlorophenol/
2 ug/L in water at 25 °C /Table/
10 ug/L in water at 20-22 °C /Table/
0.33 ug/L in water at 30 °C /Table/

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride/.

Melting Point

48.2 °F (NTP, 1992)
9.8 °C
MP: 7 °C (ALPHA), 0 °C (BETA), 4.1 °C (GAMMA)
9.3-9.8 °C

UNII

K9KAV4K6BN

Therapeutic Uses

MEDICATION (VET): ANTISEPTIC

Mechanism of Action

The major mode of action of chlorophenols appears to be the uncoupling of oxidative phosphorylation. The strength of the uncoupling effect is related to the degree of chlorination: PCP is the strongest inhibitor of oxidative phosphorylation, MCP the weakest. To a lesser extent, inhibition of oxidative phosphorylation is affected by the positions of the chlorine atoms on the molecule. There appears to be a relationship between chlorination and the toxicity of PCP and T4CP, although there is no clear-cut relationship between the degree of chlorination and toxicityin MCP, DCP, and the T3CP series. /chlorophenols/

Vapor Pressure

1 mmHg at 53.8 °F ; 2.2 mmHg at 68 °F (NTP, 1992)
2.53 [mmHg]
2.53 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 230

Impurities

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/
AS A BY-PRODUCT IN PRODUCTION OF 4-CHLOROPHENOL BY DIRECT CHLORINATION OF PHENOL
The impurities include polychlorinated dibenzo-pdioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), polychlorinated phenoxyphenols, polychlorinated diphenyl ethers, polychlorinated benzenes, and polychlorinated biphenyls. Because the higher chlorinated phenols are produced at higher temperature, the contamination of the higher chlorinated phenols is greater than that of the lower chlorinated phenols. /Chlorophenols/

Absorption Distribution and Excretion

A number of rabbit studies have shown that metabolism of the monochlorophenols is principally via conjugation. In /one/ study, groups of 6 rabbits were treated by gavage with 171.3 mg/kg of 2-CP or 4-CP emulsified in water as a single dose. For both isomers, the 24-hour urine analysis indicated that between 78.1 and 88.3% of the administered dose was excreted as the glucuronide, and between 12.8 and 20.6% of the administered dose was excreted as the ethereal sulfate. A total of 101.7 and 101.1% of the administered 2-CP or 4-CP doses, respectively, was accounted for as urinary glucuronide and sulfate conjugates.
... Absorbed from ... gastrointestinal tract & ... parenteral sites of injection. ... Excreted as conjugates of sulfuric & glucuronic acid. ... Urine darkens after standing. /Chlorophenols/
In general, chlorophenols are readily absorbed through the skin. Using the skin of the hairless mouse, aqueous solutions of 2-MCP, 2,4-DCP, and 2,4,6- T3CP readily penetrated the skin, provided that the compound was not ionized. In vitro studies on epidermal membranes from human skin taken at autopsy showed penetration by 2-MCP, 4-MCP, 2,4-DCP, and 2,4,6-T3CP. The lipophilic character of the solutes and their hydrogen-bonding capacity are the 2 main features determining this penetration.

Metabolism Metabolites

O-Chlorophenol yields o-chloroanisole in guinea pigs. /In rabbits/ o-chlorophenol yields 3-chlorocatechol. Yields o-chlorophenyl-beta-d-glucuronide & o-chlorophenyl sulfate. O-chlorophenol yields chloroquinol probably in rats.
The urinary and biliary excretion of (14)C-labeled o-chlorophenol were investigated in 12 species of freshwater fish when immersed in sublethal concentrations of the cmpd in the aquarium water for 48 hr. o-Chlorophenol sulfate and o-chlorophenol glucuronide were detected in both the aquarium water and the bile of all the fish species.
... Various chlorophenols are formed as intermediate metabolites during the microbiological degradation of the herbicides 2,4-D & 2,4,5-T and the pesticides Silvex, Ronnel, lindane, and benzene hexachloride. /Chlorophenols/
Mammalian metabolism of chlorobenzene yields 2-chlorophenol as /one of/ the major products.
Absorption of 2-chlorophenol is favored in the stomach and the intestine. Absorption through the gastrointestinal tract is by simple diffusion and is expected to be both rapid and virtually complete.The metabolism of the 2-chlorophenol is principally via conjugation. The principal metabolite excreted is the glucuronide. Other metabolites are sulfate conjugates such as the ethereal sulfate. The metabobites are excreted in urine (L159).

Wikipedia

2-Chlorophenol

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

FROM DIAZOTIZED O-CHLOROANILINE; FROM PHENOL; CIS-TRANS EQUILIBRIA IN O-HALOPHENOLS.
o-Chlorocumenes are oxidized to peroxides and then hydrated to produce o-chlorophenol.
o-Chlorophenol is produced in 22% yields from the reaction of chlorine monoxide with phenol in carbon tetrachloride.
Chlorination of phenol
For more Methods of Manufacturing (Complete) data for 2-CHLOROPHENOL (8 total), please visit the HSDB record page.

General Manufacturing Information

Phenol, 2-chloro-: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
2-Chlorophenol, in its molecular form is converted into pyrocatechol ... in the anionic form ... it is reduced in a cyclopentadienic acid which dimerizes according to a Diels-Alder reaction.
Distributed by Aldrich

Analytic Laboratory Methods

AN ANALYTICAL METHOD IS DESCRIBED FOR CAPILLARY GAS CHROMATOGRAPHIC DETERMINATION, AFTER DERIVATIZATION, OF 19 INDIVIDUAL CHLOROPHENOLS (INCLUDING 2-, 3-, & 4-CHLOROPHENOLS). MINIMUM DETECTABLE AMT FOR MONOCHLOROPHENOLS WAS 2 UG/L. RIVER RHINE & DUTCH SURFACE WATERS WERE ANALYZED.
A method is presented for the simultaneous determination of a wide range of carboxylic acids and phenols, one being 2-chlorophenol, in water. Extractive alkylation is used with the tetrabutylammonium ion as counter ion and pentafluorobenzylbromide as alkylating agent. Extracts are analyzed by glass capillary gas chromatography and electron capture detection. Using a 1 ml water sample, the detection limit is 1-10 ug/l.
Detection of 2-chlorophenol in water samples was determined as 4-aminoantipyrene derivative by high performance liquid chromatography.
A reversed phase HPLC (high pressure liquid chromatography) method for resolution of phenolic compounds (pollutants) was presented. A new derivatization reaction was developed employing diazotized 4-amino-benzonitrile, which reacted also with p-substituted phenols. The products of the reaction could be extracted in n-butanol, allowing preconcentration and clean-up steps.
For more Analytic Laboratory Methods (Complete) data for 2-CHLOROPHENOL (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

A hydrolyzed urine sample (human) is analyzed by gas chromatography and liquid chromatography with electrochemical detection and the results compared. The method is sensitive to chlorophenols at the low ppb range. /Chlorophenols/
Detection of trace chlorophenol residues in biological samples by quadrupole mass spectrometry with selected ion monitoring is described. Phenol concn as low as 1.0 pmol/ml urine (human) gave peaks that were readily discernible by selected ion monitoring. /Chlorophenols/
GAS CHROMATOGRAPHIC DETERMINATION OF PHENOLIC COMPOUNDS ... IN URINE OF INDUSTRIALLY EXPOSED WORKERS WAS PERFORMED BY GC ON GLASS COLUMN CONTAINING 60/80 MESH TENAX GC USING FLAME IONIZATION DETECTORS. THE DETECTION LIMITS IN URINE RANGE FROM 0.1 MG/L URINE FOR PHENOL TO 1 MG/L FOR THE DI & TRICHLOROPHENOLS. /CHLORINATED PHENOLIC CMPD/
CHLORINATED PHENOLS IN URINE ARE ISOLATED BY SORPTION ONTO SMALL COLUMN OF MACRORETICULAR RESIN. THE PHENOLS WERE ELUTED FROM COLUMN WITH 2-PROPANOL IN HEXANE; SOLN CONCENTRATED & THE PHENOLS WERE SEPARATED & ANALYZED BY GC. /CHLORINATED PHENOLS/

Storage Conditions

Store in tightly closed containers in a cool, well ventilated area. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to precess containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Monochlorophenols/

Interactions

Tumor incidence incr (69%) in rats receiving 2-chlorophenol (5 ppm) and ethylnitrosourea, as compared to 58% for rats receiving ethylnitrosourea only. The effects of 2-chlorophenol on reproduction might be related to the transplacental transfer of 2-chlorophenol.

Dates

Modify: 2023-11-23

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